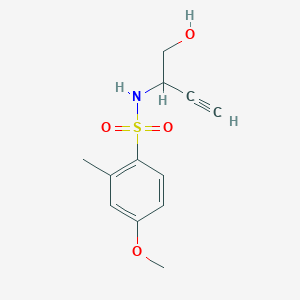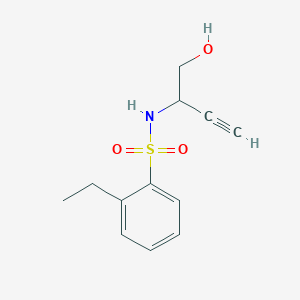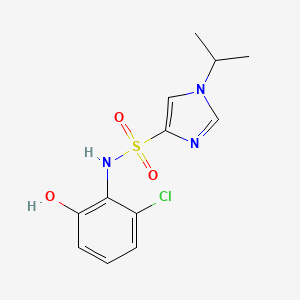
N-(5-methyl-1-phenyl-1,2,4-triazol-3-yl)thiomorpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-1-phenyl-1,2,4-triazol-3-yl)thiomorpholine-4-carboxamide is an organic compound that belongs to the class of phenyl-1,2,4-triazoles These compounds are characterized by a 1,2,4-triazole ring substituted by a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1-phenyl-1,2,4-triazol-3-yl)thiomorpholine-4-carboxamide typically involves the reaction of a thiomorpholine derivative with a 1,2,4-triazole precursor. One common method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. For example, a solution of the corresponding amine in dry toluene can be reacted with aluminum methylate under a nitrogen atmosphere to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
N-(5-methyl-1-phenyl-1,2,4-triazol-3-yl)thiomorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring, using reagents like sodium azide or halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, halogenated compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
N-(5-methyl-1-phenyl-1,2,4-triazol-3-yl)thiomorpholine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly as an anticancer or antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of N-(5-methyl-1-phenyl-1,2,4-triazol-3-yl)thiomorpholine-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar biological activity.
5-methyl-1-phenyl-1,2,4-triazole: A closely related compound with a similar structure but lacking the thiomorpholine and carboxamide groups.
Thiomorpholine derivatives: Compounds containing the thiomorpholine ring, which can exhibit similar chemical reactivity.
Uniqueness
N-(5-methyl-1-phenyl-1,2,4-triazol-3-yl)thiomorpholine-4-carboxamide is unique due to the combination of the triazole ring with the thiomorpholine and carboxamide groups. This unique structure can enhance its biological activity and chemical reactivity, making it a valuable compound for various applications.
特性
IUPAC Name |
N-(5-methyl-1-phenyl-1,2,4-triazol-3-yl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c1-11-15-13(16-14(20)18-7-9-21-10-8-18)17-19(11)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYUVPXDAVHPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=CC=C2)NC(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(6-chloro-2,3-dihydro-1,4-benzoxazin-4-yl)-N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-yl]acetamide](/img/structure/B6750261.png)
![3-chloro-6-ethoxy-N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-yl]pyridine-2-carboxamide](/img/structure/B6750267.png)


![N-[(1-cyclobutyltriazol-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B6750283.png)
![1-(2-methoxyphenyl)-N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl]methyl]methanamine](/img/structure/B6750284.png)
![1-[(6-Bromo-2,3,4-trifluorophenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6750288.png)
![2-(3-methylpyridin-4-yl)-N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl]methyl]ethanamine](/img/structure/B6750292.png)
![4-ethoxy-N-[3-(2-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B6750297.png)
![6-[[(2,2-Dimethyl-3-morpholin-4-ylpropyl)-methylamino]methyl]pyridine-2-carbonitrile](/img/structure/B6750302.png)
![2-Ethyl-6-[(5-methoxypyridin-3-yl)methylamino]pyrimidine-4-carbonitrile](/img/structure/B6750306.png)

![1-[3-(Carbamoylamino)-4-fluorophenyl]-3-[(3-methyloxolan-3-yl)methyl]urea](/img/structure/B6750334.png)
![N-[2-chloro-3-(hydroxymethyl)phenyl]-1-ethylpyrazole-4-sulfonamide](/img/structure/B6750338.png)
